REACTION_SMILES
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[Al+3:2].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH2:23].[c:7]1([S:13](=[O:14])(=[O:15])[C:16]2([C:21]#[N:22])[CH2:17][CH2:18][CH2:19][CH2:20]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[c:7]1([S:13](=[O:14])(=[O:15])[C:16]2([CH2:21][NH2:22])[CH2:17][CH2:18][CH2:19][CH2:20]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC1(S(=O)(=O)c2ccccc2)CCCC1
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Name
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Type
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product
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Smiles
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NCC1(S(=O)(=O)c2ccccc2)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |